molecular formula C21H26N2O4 B12291270 methyl 7,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

methyl 7,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

Cat. No.: B12291270
M. Wt: 370.4 g/mol
InChI Key: XKJJSWXADRRQKQ-UHFFFAOYSA-N
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Description

Methyl 7,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate is a complex organic compound with the molecular formula C21H26N2O4. It is a derivative of the yohimban alkaloid family, known for its diverse biological activities . This compound is characterized by its multiple hydroxyl groups and a carboxylate ester functional group, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include strong acids and bases, oxidizing agents, and protective groups to ensure selective functionalization .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is crucial for its application in research and industry .

Chemical Reactions Analysis

Types of Reactions

Methyl 7,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 7,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 7,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups and carboxylate ester allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate is unique due to its specific combination of hydroxyl groups and a carboxylate ester, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 7,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-27-21(26)19-14-9-17-20-13(15-8-12(24)3-4-16(15)22-20)6-7-23(17)10-11(14)2-5-18(19)25/h3-4,8,11,14,17-19,22,24-25H,2,5-7,9-10H2,1H3

InChI Key

XKJJSWXADRRQKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=CC(=C5)O)O

Origin of Product

United States

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